Escholamine iodide
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Overview
Description
Escholamine iodide is an isoquinoline alkaloid, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Escholamine iodide can be synthesized through a series of chemical reactions involving isoquinoline derivatives. One common method involves the iodination of isoquinoline alkaloids using molecular iodine or iodide anions in the presence of oxidants . The reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: Escholamine iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where the iodide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like sodium thiosulfate and cysteine can facilitate substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized isoquinoline derivatives, while substitution reactions can produce compounds with different functional groups replacing the iodide .
Scientific Research Applications
Escholamine iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: this compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of escholamine iodide involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various physiological effects, such as changes in neurotransmitter levels and inhibition of specific metabolic pathways .
Comparison with Similar Compounds
Papaverine: Another isoquinoline alkaloid with similar structural features.
Sanguinarine: Known for its antimicrobial properties.
Chelerythrine: Studied for its potential anticancer activities.
Uniqueness: Escholamine iodide is unique due to its specific iodide group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other isoquinoline alkaloids may not be as effective .
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-6-methyl-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16NO4.HI/c1-20-5-4-13-8-18-19(24-11-23-18)9-14(13)15(20)6-12-2-3-16-17(7-12)22-10-21-16;/h2-5,7-9H,6,10-11H2,1H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBIHBWVGXQEJG-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(C2=CC3=C(C=C2C=C1)OCO3)CC4=CC5=C(C=C4)OCO5.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16INO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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